molecular formula C9H14N5O13P3 B14694493 Neopterin-3'-triphosphate CAS No. 35300-26-6

Neopterin-3'-triphosphate

Cat. No.: B14694493
CAS No.: 35300-26-6
M. Wt: 493.15 g/mol
InChI Key: IYHSQHAHJGLHJH-XINAWCOVSA-N
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Description

Neopterin-3'-triphosphate is a phosphorylated derivative of neopterin, a pteridine compound structurally distinct from purines or pyrimidines. It plays roles in cellular signaling and immune modulation, particularly in contexts of oxidative stress and inflammation. Its triphosphate moiety enables participation in nucleotide-like interactions, though its primary biological functions are linked to redox regulation and immune response modulation rather than energy transfer or nucleic acid synthesis .

Properties

CAS No.

35300-26-6

Molecular Formula

C9H14N5O13P3

Molecular Weight

493.15 g/mol

IUPAC Name

[[(2R,3S)-3-(2-amino-4-oxo-3H-pteridin-6-yl)-2,3-dihydroxypropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C9H14N5O13P3/c10-9-13-7-5(8(17)14-9)12-3(1-11-7)6(16)4(15)2-25-29(21,22)27-30(23,24)26-28(18,19)20/h1,4,6,15-16H,2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,10,11,13,14,17)/t4-,6+/m1/s1

InChI Key

IYHSQHAHJGLHJH-XINAWCOVSA-N

Isomeric SMILES

C1=C(N=C2C(=O)NC(=NC2=N1)N)[C@@H]([C@@H](COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Canonical SMILES

C1=C(N=C2C(=O)NC(=NC2=N1)N)C(C(COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of neopterin-3’-triphosphate typically involves the transformation of guanosine triphosphate through a series of enzymatic reactions. The initial step involves the conversion of guanosine triphosphate to 7,8-dihydroneopterin via the enzyme cyclohydrolase I. This intermediate is then further processed through a series of reactions involving 6-pyruvoyltetrahydropterin synthase and sepiapterin reductase to yield neopterin-3’-triphosphate .

Industrial Production Methods: Industrial production of neopterin-3’-triphosphate is less common due to its specialized applications. the process generally follows the same enzymatic pathways as laboratory synthesis, with optimizations for scale and yield.

Chemical Reactions Analysis

Types of Reactions: Neopterin-3’-triphosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its role in biochemical pathways and its interactions with other molecules.

Common Reagents and Conditions:

    Oxidation: Neopterin-3’-triphosphate can be oxidized by reactive oxygen species, leading to the formation of 7,8-dihydroneopterin.

    Reduction: Reduction reactions often involve the use of reducing agents such as ascorbate.

    Substitution: Substitution reactions can occur under specific conditions, often involving nucleophilic reagents.

Major Products: The major products formed from these reactions include various derivatives of neopterin, such as 7,8-dihydroneopterin and tetrahydrobiopterin .

Scientific Research Applications

Neopterin-3’-triphosphate has a wide range of applications in scientific research:

Mechanism of Action

Neopterin-3’-triphosphate exerts its effects primarily through its role in the immune system. It is produced by monocytes and macrophages upon activation by interferon-gamma. The compound acts as a signaling molecule, influencing various immune pathways and cellular responses. It is involved in the biosynthesis of tetrahydrobiopterin, a cofactor for the production of neurotransmitters and nitric oxide .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with Purine-Based Triphosphates

Adenosine Triphosphate (ATP)
  • Structure : ATP is a purine ribonucleotide with three phosphate groups.
  • Function : Central to energy transfer and enzymatic cofactor roles.
  • Instead, it modulates immune pathways through redox signaling .
Acyclovir Triphosphate
  • Structure : A purine analog with an acyclic side chain.
  • Function : Antiviral activity via inhibition of viral DNA polymerase.
Fludarabine Triphosphate
  • Structure : Purine analog with a fluorine substitution.
  • Function : Anticancer activity by disrupting DNA synthesis.

Table 1: Comparison with Purine-Based Triphosphates

Compound Core Structure Primary Role Key Difference
Neopterin-3'-triphosphate Pteridine Immune modulation Redox signaling, non-energetic
ATP Purine Energy transfer Essential for metabolic pathways
Acyclovir Triphosphate Purine analog Antiviral Direct polymerase inhibition
Fludarabine Triphosphate Purine analog Anticancer DNA chain termination

Comparison with Modified Nucleotides

5-Propargylamino-dUTP
  • Structure: Deoxyuridine triphosphate with a propargylamino group.
  • Function : DNA labeling via click chemistry.
Dideoxyadenosine Triphosphate (ddATP)
  • Structure: Adenosine analog lacking 3'-OH group.
  • Function : Chain termination in DNA sequencing.

Table 2: Comparison with Modified Nucleotides

Compound Modification Type Application Key Difference
Neopterin-3'-triphosphate Triphosphate Immune signaling Non-nucleic acid interactions
5-Propargylamino-dUTP Propargyl group DNA labeling Nucleic acid incorporation
ddATP Dideoxy Sequencing/therapeutics Chain termination

Comparison with Enzyme-Targeting Compounds

7-Amino-3-(hydroxymethyl)-3,4-dihydro-1H-quinolin-2-one
  • Structure: Quinoline derivative.
  • Function : Inhibits pyrimidine synthesis by targeting carbamoyl phosphate synthetase II.

Unique Attributes of Neopterin-3'-triphosphate

  • Structural Uniqueness : Pteridine core distinguishes it from purine/pyrimidine-based triphosphates.
  • Functional Specificity : Immune modulation via interactions with macrophages and T-cells, rather than direct metabolic or nucleic acid roles.
  • Research Applications : Biomarker for oxidative stress in diseases like cancer and viral infections .

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